molecular formula C69H102N14O26S B037744 S-Benzyl-CD4 (83-94) peptide CAS No. 123380-68-7

S-Benzyl-CD4 (83-94) peptide

Cat. No.: B037744
CAS No.: 123380-68-7
M. Wt: 1575.7 g/mol
InChI Key: OMCDPEATGPLASJ-ZKBMWXKLSA-N
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Description

S-Benzyl-CD4 (83-94) peptide is a synthetic peptide derived from the CD4 protein, specifically from the amino acid sequence spanning residues 83 to 94. This peptide is of significant interest in immunological research due to its potential role in modulating immune responses and its applications in studying T-cell activation and HIV infection mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl-CD4 (83-94) peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The benzyl group is introduced to the peptide during the synthesis process to enhance its stability and biological activity .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process involves:

  • Coupling of protected amino acids using activating agents like carbodiimides.
  • Removal of protecting groups under acidic conditions.
  • Cleavage of the peptide from the resin.
  • Purification using high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: S-Benzyl-CD4 (83-94) peptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents under controlled conditions.

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptide dimers.

    Reduction: Monomeric peptide with free thiol groups.

    Substitution: Peptide derivatives with modified side chains.

Scientific Research Applications

S-Benzyl-CD4 (83-94) peptide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid sequence and the presence of the benzyl group, which enhances its stability and biological activity. This makes it a valuable tool in immunological research and potential therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H102N14O26S/c1-6-35(4)57(83-64(103)46(80-66(105)55(72)36(5)84)30-37-15-17-39(85)18-16-37)68(107)81-48(33-110-32-38-12-8-7-9-13-38)65(104)76-44(22-27-52(91)92)62(101)82-56(34(2)3)67(106)77-43(21-26-51(89)90)61(100)79-47(31-54(95)96)63(102)75-41(19-24-49(71)86)59(98)73-40(14-10-11-29-70)58(97)74-42(20-25-50(87)88)60(99)78-45(69(108)109)23-28-53(93)94/h7-9,12-13,15-18,34-36,40-48,55-57,84-85H,6,10-11,14,19-33,70,72H2,1-5H3,(H2,71,86)(H,73,98)(H,74,97)(H,75,102)(H,76,104)(H,77,106)(H,78,99)(H,79,100)(H,80,105)(H,81,107)(H,82,101)(H,83,103)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,108,109)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCDPEATGPLASJ-ZKBMWXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H102N14O26S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153996
Record name S-Benzyl-CD4 (83-94) peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123380-68-7
Record name S-Benzyl-CD4 (83-94) peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123380687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzyl-CD4 (83-94) peptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70153996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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